Azoxybacilin

Antifungal mechanism Sulfur metabolism Drug discovery

Azoxybacilin is a non-proteinogenic α-amino acid antibiotic that selectively inhibits fungal sulfate assimilation and methionine biosynthesis via transcriptional regulation of sulfite reductase—a mechanism distinct from azoles and polyenes. Its methionine-reversible activity and lack of cross-resistance make it an essential chemical probe for sulfur-metabolism studies, resistance evolution assays, and scaffold development for agricultural antifungals.

Molecular Formula C5H11N3O3
Molecular Weight 161.16 g/mol
CAS No. 157998-96-4
Cat. No. B115572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzoxybacilin
CAS157998-96-4
SynonymsAzoxybacilin
Molecular FormulaC5H11N3O3
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCN=[N+](CCC(C(=O)O)N)[O-]
InChIInChI=1S/C5H11N3O3/c1-7-8(11)3-2-4(6)5(9)10/h4H,2-3,6H2,1H3,(H,9,10)/t4-/m0/s1
InChIKeyKFZWEFIJHQUPCM-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azoxybacilin (CAS 157998-96-4): Mechanism-Based Antifungal with Unique Sulfur Metabolism Target for Research and Industrial Sourcing


Azoxybacilin is a non-proteinogenic alpha-amino acid antibiotic isolated from Bacillus cereus NR2991, characterized by an unusual azoxy moiety [1]. It exhibits broad-spectrum antifungal activity, specifically targeting the sulfate assimilation pathway in methionine biosynthesis by inhibiting sulfite reductase gene expression [2]. This compound is distinguished by its lack of antibacterial activity and absence of cross-resistance with conventional antifungals, making it a specialized tool for studying fungal sulfur metabolism and a potential lead for agricultural antifungal development [3].

Why Generic Azole or Polyene Antifungals Cannot Substitute for Azoxybacilin in Targeted Sulfur Metabolism Studies


Azoxybacilin targets a unique and underexploited biosynthetic pathway—fungal sulfate assimilation and methionine biosynthesis—via transcriptional and post-transcriptional regulation of sulfite reductase [1]. In contrast, standard clinical antifungals such as azoles (e.g., fluconazole) inhibit ergosterol biosynthesis, and polyenes (e.g., amphotericin B) disrupt membrane integrity. These distinct mechanisms render Azoxybacilin non-cross-resistant with existing agents and functional in contexts where conventional drugs fail [2]. Moreover, its activity is selectively antagonized by methionine and sulfur-containing amino acids, a property not shared by ergosterol-targeting drugs, making it unsuitable for broad-spectrum substitution but invaluable for mechanistic dissection of fungal sulfur metabolism [3].

Quantitative Differentiation: Azoxybacilin vs. Comparators in Antifungal Activity, Mechanism, and Resistance Profile


Mechanistic Divergence: Sulfite Reductase Inhibition vs. Ergosterol Synthesis

Azoxybacilin inhibits the sulfate assimilation pathway in Saccharomyces cerevisiae, specifically reducing MET10 mRNA levels by 10-fold at 30 μg/mL (IC50 for transcription) and enzyme synthesis by 3 μg/mL (IC50 for induction), whereas azoles like fluconazole target lanosterol 14α-demethylase in ergosterol biosynthesis [1]. This distinct molecular target—sulfite reductase regulation—is unique among known antifungals.

Antifungal mechanism Sulfur metabolism Drug discovery

Species-Selective Potency: IC80 Values Against Filamentous Fungi vs. Yeast

Azoxybacilin demonstrates markedly higher potency against filamentous fungi compared to yeast, with IC80 values of 0.71–1.3 μg/mL for Aspergillus fumigatus and 0.03–0.24 μg/mL for Trichoderma, while showing only moderate activity against Candida albicans (IC80 4.2–5.8 μg/mL) . This contrasts with fluconazole, which is generally more potent against Candida (MIC90 0.25–8 μg/mL) and less effective against Aspergillus [1].

Antifungal susceptibility Aspergillus Candida

Absence of Cross-Resistance with Commercial Antifungals

In direct comparative studies, Azoxybacilin showed no cross-resistance with any antifungal agents currently on the market, including azoles, polyenes, and allylamines [1]. This is in stark contrast to the well-documented cross-resistance observed between fluconazole and other azoles (e.g., itraconazole, voriconazole) due to shared target (CYP51) and efflux pump mechanisms [2].

Antifungal resistance Cross-resistance Drug discovery

Methionine-Dependent Activity and Uptake Mechanism

Azoxybacilin is actively transported into fungal cells via a methionine-specific uptake system, and its antifungal activity is antagonized by exogenous methionine and sulfur-containing amino acids (homocysteine, cysteine, cystathionine) [1]. This property is exploited in ester derivatives (e.g., benzyl ester Ro 09-1824) which bypass methionine transport and retain activity even at 1 mg/mL methionine, showing enhanced potency and broader spectrum [2]. In contrast, fluconazole and amphotericin B do not share this uptake mechanism or methionine sensitivity.

Drug uptake Methionine antagonism Structure-activity relationship

Improved Potency and Spectrum with Ester Derivative Ro 09-1824

The ester derivative Ro 09-1824 of Azoxybacilin exhibited more potent antifungal activity and a broader spectrum than the parent compound, as demonstrated in comparative in vitro assays [1]. This SAR finding provides a clear path for lead optimization, with Ro 09-1824 serving as a benchmark for improved methionine-independent analogs.

Antifungal derivatives Structure-activity relationship Lead optimization

Optimal Use Cases for Azoxybacilin in Antifungal Research and Industrial Development


Probing Fungal Sulfur Metabolism and Methionine Biosynthesis

Azoxybacilin serves as a precise chemical probe for dissecting the sulfate assimilation pathway and sulfite reductase regulation in fungi. Its transcriptional and post-transcriptional effects on MET4 and MET10 genes (IC50 3 μg/mL for enzyme induction, 30 μg/mL for mRNA transcription) [1] enable researchers to study sulfur metabolism dynamics in model organisms like S. cerevisiae and filamentous fungi. The methionine-reversible activity further allows for conditional inhibition experiments.

Investigating Antifungal Resistance Mechanisms and Combination Therapies

Given its lack of cross-resistance with azoles and polyenes [1], Azoxybacilin is ideal for studying resistance evolution and combination drug strategies. Researchers can use it to test synergistic effects with conventional antifungals or to evaluate the fitness cost of sulfur metabolism mutations in drug-resistant strains, without confounding cross-resistance issues.

Agricultural Fungicide Lead Development Targeting Filamentous Plant Pathogens

Azoxybacilin's potent activity against filamentous fungi such as Aspergillus and Trichoderma (IC80 0.03–1.3 μg/mL) [1], combined with its unique mode of action, makes it a valuable lead scaffold for developing novel agricultural fungicides. The ester derivative Ro 09-1824's improved potency and broader spectrum [2] provides a clear SAR path for optimizing field-relevant properties like stability and uptake.

Screening for Methionine-Independent Analogs via SAR Studies

The discovery that ester derivatives like Ro 09-1824 bypass methionine antagonism and retain full activity at 1 mg/mL methionine [1] positions Azoxybacilin as a starting point for medicinal chemistry campaigns. Procurement of Azoxybacilin enables synthesis and testing of novel analogs aimed at improving antifungal potency while eliminating methionine sensitivity, expanding utility in complex media and in vivo models.

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